![molecular formula C19H23N3O3S2 B2926444 N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-2-phenoxyethane-1-sulfonamide CAS No. 2034324-62-2](/img/structure/B2926444.png)

N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-2-phenoxyethane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

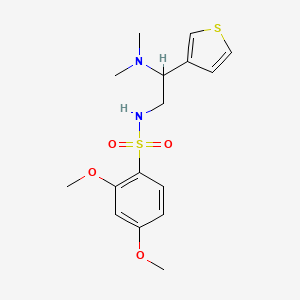

Thiophene and its substituted derivatives are a crucial class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They possess a wide range of therapeutic properties and are remarkably effective compounds with respect to their biological and physiological functions .

Synthesis Analysis

Thiophene-based analogs have been synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis

Thiophene nucleus-containing compounds show various activities. For example, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea acts as an anti-inflammatory agent .Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications

I conducted a search for the scientific research applications of the compound N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-2-phenoxyethane-1-sulfonamide, but specific details about this compound’s applications are not readily available. However, based on the structural features of this compound, which include a thiophene ring and a pyrazole moiety, we can infer potential applications by looking at similar compounds with these functional groups. Below are some general applications based on the structural analogs:

Fungicidal Activity

Compounds containing thiophene rings have been reported to exhibit fungicidal activity. The presence of certain substituents, such as a chloro group at specific positions on the thiophene ring, can enhance this activity .

Antibacterial and Anti-inflammatory Agents

Thiophene derivatives have shown various biological activities, including antibacterial effects against organisms like Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus. Additionally, some derivatives act as anti-inflammatory agents .

Synthesis of Thiophene Derivatives

The thiophene nucleus is a key structural component in various synthetic strategies for creating new thiophene derivatives with potential pharmacological properties .

Serotonin Antagonists

Some thiophene-containing compounds have been used in the treatment of neurological disorders such as Alzheimer’s disease due to their activity as serotonin antagonists .

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-2-phenoxyethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3S2/c1-15-19(18-9-6-13-26-18)16(2)22(21-15)11-10-20-27(23,24)14-12-25-17-7-4-3-5-8-17/h3-9,13,20H,10-12,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGBVOWVMCCLANE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNS(=O)(=O)CCOC2=CC=CC=C2)C)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2926361.png)

![2-Chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2926362.png)

![3-(phenylthio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2926363.png)

![2-(4-chlorophenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2926369.png)

![Methyl 3-{4-[(3-methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2926373.png)

![N-(2,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2926379.png)

![N-(4-fluorophenyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2926381.png)